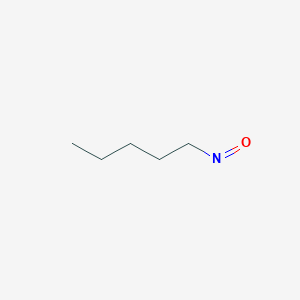![molecular formula C15H11F3N2O2 B14189904 4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-55-9](/img/structure/B14189904.png)
4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound with a complex structure that includes a pyridine ring substituted with ethoxy, trifluoromethoxy, and carbonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves multiple steps, including the formation of the pyridine ring and the introduction of the substituent groups. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a boronic acid derivative, such as 4-(trifluoromethoxy)phenylboronic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler derivatives.
Aplicaciones Científicas De Investigación
4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: A related compound used in similar synthetic applications.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Another compound with similar functional groups and applications.
Uniqueness
4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it valuable for certain applications where other compounds may not be as effective.
Propiedades
Número CAS |
833457-55-9 |
|---|---|
Fórmula molecular |
C15H11F3N2O2 |
Peso molecular |
308.25 g/mol |
Nombre IUPAC |
4-ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C15H11F3N2O2/c1-2-21-13-7-11(9-19)20-14(8-13)10-4-3-5-12(6-10)22-15(16,17)18/h3-8H,2H2,1H3 |
Clave InChI |
FNGLZDALOMVNNR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=NC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)

![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)

![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)







![N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide](/img/structure/B14189913.png)
